2-Oxopropyl 4-methylbenzene-1-sulfonate
Description
Historical Development and Contemporary Relevance of Sulfonate Esters in Organic Synthesis
Sulfonate esters are a class of organic compounds that have long been indispensable in organic synthesis. wikipedia.org Their primary function stems from the fact that the sulfonate group (RSO₃⁻) is an excellent leaving group. periodicchemistry.com This property is due to the high stability of the sulfonate anion, which is the conjugate base of a strong sulfonic acid. wikipedia.org The negative charge on the anion is effectively delocalized through resonance across the three oxygen atoms, making it a very weak base and, consequently, readily displaced in nucleophilic substitution and elimination reactions. periodicchemistry.com
Historically, the development of sulfonate esters, such as tosylates, mesylates, and triflates, was a significant breakthrough as it provided a reliable method to convert alcohols, which possess a poor leaving group (hydroxide, OH⁻), into substrates suitable for a wide array of transformations. periodicchemistry.com The conversion is typically achieved by reacting the alcohol with a corresponding sulfonyl chloride (like p-toluenesulfonyl chloride) in the presence of a base. wikipedia.org This strategy remains a cornerstone of modern synthesis, and sulfonate moieties are key structural features in many pharmaceuticals and agrochemicals. researchgate.net The parent compound for the tosylate group, 4-methylbenzene-1-sulfonic acid (also known as tosylic acid or TsOH), is itself a widely used "organic-soluble" strong acid catalyst in numerous reactions, including esterifications and acetalizations.
Strategic Positioning of 2-Oxopropyl 4-methylbenzene-1-sulfonate as a Versatile Chemical Entity
The strategic importance of this compound lies in its identity as an α-tosyloxy ketone. This class of compounds is noted for being relatively stable, often existing as crystalline solids that can be stored at room temperature. baranlab.org The molecule's versatility arises from the presence of two distinct reactive sites: the carbonyl carbon of the ketone and the carbon atom bearing the tosylate leaving group. This dual reactivity allows for a diverse range of synthetic elaborations.
Research has demonstrated that α-tosyloxy ketones react with a wide variety of nucleophiles. nih.govacs.org The reaction pathway can differ depending on the nature of the nucleophile. nih.govacs.org
O-, S-, and N-centered nucleophiles typically react via a nucleophilic substitution pathway, where the nucleophile displaces the tosylate group. baranlab.orgnih.govacs.org When bifunctional nucleophiles are used, this reaction can lead directly to the formation of annulated heterocyclic systems. baranlab.orgnih.govacs.org
Carbon-centered nucleophiles , such as Grignard and organolithium reagents, have also been explored in reactions with α-tosyloxy ketones, leading to the formation of new carbon-carbon bonds. nih.govresearchgate.net
This reactivity makes this compound a powerful intermediate. It can be prepared from simple precursors like olefins or ketones. baranlab.orgnih.govacs.org One novel synthetic route involves a one-pot sequence starting from an olefin, proceeding through epoxidation, arylsulfonic acid displacement, and subsequent oxidation. baranlab.orgnih.govacs.org Alternatively, ketones can be directly converted to α-tosyloxy ketones by reacting them with an arylsulfonic acid in the presence of diacetoxyiodobenzene. baranlab.orgnih.govacs.org
Table 2: Reactivity of α-Tosyloxy Ketones with Various Nucleophiles
| Nucleophile Type | General Reaction Outcome | Synthetic Application |
|---|---|---|
| O-, S-, N-centered (Monofunctional) | Displacement of the tosylate group, incorporation of the nucleophile. nih.govacs.org | Formation of α-substituted ketones. |
| O-, S-, N-centered (Bifunctional) | Displacement of the tosylate followed by intramolecular reaction. nih.govacs.org | Synthesis of annulated heterocyclic systems. nih.gov |
| Carbon-centered (e.g., Grignard reagents) | Formation of a new C-C bond via displacement or addition. researchgate.net | Chain elongation and construction of complex carbon skeletons. |
Scope and Research Significance of this compound in Academic Pursuits
The academic significance of this compound and related α-tosyloxy ketones is substantial, particularly in the fields of medicinal chemistry and materials science. Their utility has been prominently showcased in the solution- and solid-phase synthesis of "privileged" heterocyclic and enediyne libraries. nih.govacs.org Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. The accessibility and selective reactivity of α-tosyloxy ketones make them ideal for combinatorial chemistry and the rapid generation of molecular diversity for biological screening. baranlab.orgnih.govacs.org
Furthermore, contemporary research has focused on refining the synthesis of these important building blocks. A significant advancement has been the development of methods to produce α-tosyloxy ketones with high levels of enantioselectivity. acs.org The use of chiral hypervalent iodine(III) reagents allows for the synthesis of chiral, non-racemic α-substituted ketones from enol esters. acs.org Achieving such high enantioselectivity was a persistent challenge, and these newer methods represent a substantial step forward, enabling the synthesis of specific stereoisomers required for pharmaceutical applications. acs.org This ongoing research underscores the compound's enduring relevance and its role in pushing the boundaries of modern asymmetric synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1666-19-9 |
|---|---|
Molecular Formula |
C10H12O4S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-oxopropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H12O4S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6H,7H2,1-2H3 |
InChI Key |
PMXQYMFAWGAWGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Oxopropyl 4 Methylbenzene 1 Sulfonate
Established Synthetic Routes to 2-Oxopropyl 4-methylbenzene-1-sulfonate
The formation of this compound is primarily achieved through sulfonylation, a specific type of esterification, or by direct oxidation and tosyloxylation of a ketone precursor.
The most conventional method for synthesizing this compound is the reaction of an alcohol, 2-oxopropyl alcohol (hydroxyacetone), with a derivative of 4-methylbenzenesulfonic acid. masterorganicchemistry.com This reaction converts the hydroxyl group of the alcohol, which is a poor leaving group, into a tosylate group, which is an excellent leaving group. chemistrysteps.comsvkm-iop.ac.in
The process typically involves reacting hydroxyacetone (B41140) with p-toluenesulfonyl chloride (TsCl) in the presence of a weak base, such as pyridine. masterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the tosyl chloride. This displaces the chloride ion and forms a protonated ester intermediate. The base, typically pyridine, serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. masterorganicchemistry.com
Reaction Scheme: CH₃C(O)CH₂OH + CH₃C₆H₄SO₂Cl → CH₃C(O)CH₂OSO₂C₆H₄CH₃ + HCl (in the presence of a base like Pyridine)
This method is a cornerstone of organic synthesis for activating alcohols for subsequent reactions. svkm-iop.ac.in
An alternative and powerful strategy for the synthesis of α-tosyloxy ketones, including this compound, involves the direct α-oxytosylation of a ketone. organic-chemistry.org This approach circumvents the need to prepare and handle hydroxyacetone directly, starting instead from the more common precursor, acetone (B3395972).
This transformation can be achieved by reacting the ketone with an oxidizing agent, such as m-chloroperbenzoic acid (MCPBA), and p-toluenesulfonic acid (PTSA), often in the presence of a catalytic amount of iodobenzene. organic-chemistry.org In this process, a hypervalent iodine species, [(hydroxy)(tosyloxy)iodo]benzene, is generated in situ, which then acts as the α-tosyloxylation agent. This method provides an efficient route to the desired product in high yields. organic-chemistry.org
Synthetic Strategies for Key Precursors of this compound
The accessibility and purity of the starting materials are crucial for the efficient synthesis of the target compound. The two primary precursors are 2-oxopropyl alcohol and 4-methylbenzenesulfonic acid or its derivatives.
2-Oxopropyl alcohol, more commonly known as hydroxyacetone or acetol, is the simplest α-hydroxy ketone. wikipedia.orgsciencemadness.org It is a colorless, distillable liquid that serves as the alcohol precursor in the primary esterification route. wikipedia.org
Commercially, hydroxyacetone is produced through the dehydration of glycerol. wikipedia.orgsciencemadness.org On a laboratory scale, it can be synthesized via a substitution reaction using bromoacetone (B165879). The process involves reacting bromoacetone with a formate (B1220265) salt, such as potassium formate, followed by hydrolysis of the resulting ester to yield hydroxyacetone. sciencemadness.org
4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid (PTSA or TsOH), is a strong organic acid. wikipedia.org It is produced on an industrial scale by the sulfonation of toluene (B28343) using sulfuric acid. wikipedia.org The resulting product is often a monohydrate (TsOH·H₂O), which is a white, hygroscopic solid. wikipedia.org Common impurities from this process include benzenesulfonic acid and residual sulfuric acid, which can be removed by recrystallization. wikipedia.org
While PTSA itself is used as an acid catalyst in various reactions like Fischer-Speier esterification, its more reactive derivative, p-toluenesulfonyl chloride (TsCl) , is the reagent of choice for preparing tosylate esters from alcohols. masterorganicchemistry.comsvkm-iop.ac.in TsCl is a derivative of p-toluenesulfonic acid and provides the electrophilic sulfur center necessary for the sulfonylation of alcohols. svkm-iop.ac.in
Optimization and Efficiency in this compound Synthesis
Optimizing the synthesis of this compound, particularly through the tosylation of hydroxyacetone, involves careful control of several reaction parameters to maximize yield and purity while minimizing side reactions.
Key parameters for optimization include the choice of base, solvent, reaction time, and stoichiometry of the reagents. researchgate.netresearchgate.net
Base Selection : The base plays a crucial role in neutralizing the HCl byproduct. Pyridine is a traditional choice that also acts as the solvent in some procedures. masterorganicchemistry.com Other bases like triethylamine (B128534) (TEA), often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can also be effective. researchgate.netmdpi.com The choice and amount of base can significantly influence the degree of substitution and reaction rate. researchgate.net
Solvent Effects : The reaction rate is highly dependent on the solvent. Kinetic studies on similar tosylation reactions have shown that rates are significantly higher (3 to 50 times) in polar aprotic solvents (e.g., acetonitrile (B52724), acetone) compared to protic solvents (e.g., alcohols). allresearchjournal.com This is attributed to the different solvation effects on the reactants and the transition state. allresearchjournal.com
Reagent Stoichiometry and Reaction Time : The molar ratio of the alcohol, tosyl chloride, and base is a critical factor. Using an excess of tosyl chloride can lead to the formation of byproducts, while insufficient amounts will result in incomplete conversion. researchgate.netmdpi.com Similarly, the reaction time must be optimized; shorter times may lead to low conversion, while excessively long times can promote side reactions, such as the substitution of the newly formed tosylate group with the chloride anion from the tosyl chloride. researchgate.netmdpi.com
Alternative Tosylating Agents : To avoid side reactions caused by the chloride ion byproduct, p-toluenesulfonic anhydride (B1165640) can be used instead of p-toluenesulfonyl chloride. This can be particularly useful for sensitive substrates, such as allylic alcohols, where nucleophilic displacement by chloride is a competing reaction. morressier.com
The table below summarizes key findings from studies on the optimization of tosylation reactions.
| Parameter | Variable | Observation | Reference |
| Base | Pyridine vs. Triethylamine (TEA) | Pyridine often serves as both base and solvent. TEA is a stronger, non-nucleophilic base often used with a catalyst like DMAP for faster reactions. | masterorganicchemistry.comresearchgate.netmdpi.com |
| Solvent | Polar Aprotic vs. Protic | Reaction rates are significantly higher in polar aprotic solvents like acetonitrile compared to protic solvents. | allresearchjournal.com |
| Stoichiometry | Molar equivalents of TsCl | The molar ratio of tosyl chloride to the alcohol is a primary factor influencing the degree of substitution and final yield. | researchgate.net |
| Reaction Time | Milling/Reaction Duration | In both conventional and mechanochemical synthesis, reaction time correlates with the degree of tosylation, but longer times can lead to side products or degradation. | researchgate.net |
By carefully controlling these factors, the synthesis of this compound can be rendered highly efficient and selective.
Sustainable Synthesis Approaches for this compound
The development of sustainable synthesis methodologies for specialty chemicals like this compound is a critical aspect of modern green chemistry. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. The synthesis of this target molecule typically involves the preparation of two key precursors—a derivative of 4-methylbenzene-1-sulfonic acid and a C3-ketone synthon like haloacetone—followed by their coupling. Sustainable strategies, therefore, target improvements in each of these synthetic stages.
Greener Synthesis of the Arylsulfonate Precursor
The industrial production of 4-methylbenzene-1-sulfonic acid (p-toluenesulfonic acid) is traditionally achieved through the sulfonation of toluene using strong acids like sulfuric acid. This process, however, generates significant acidic waste and involves corrosive reagents. Green chemistry principles have driven research into cleaner alternatives.
One major area of improvement is the use of heterogeneous catalysts. Polystyrene-supported p-toluenesulfonic acid, for instance, serves as a highly robust and eco-friendly catalyst that can be easily recovered and reused, minimizing waste streams. The application of solid acid catalysts can replace liquid acids, thereby simplifying product purification and reducing the environmental burden associated with catalyst disposal.
Further advancements focus on process intensification. Microwave-assisted organic synthesis has been shown to be beneficial in various reactions, often leading to increased yields and significant reductions in reaction times from hours to minutes. This technique reduces energy consumption and can enable solvent-free reaction conditions, aligning with the principles of green chemistry.
Sustainable Routes to the Oxopropyl Precursor
The oxopropyl moiety is commonly derived from chloroacetone (B47974) or bromoacetone. Conventional synthesis involves the direct halogenation of acetone, which can produce hazardous byproducts, including di-halogenated species. mdma.ch
Sustainable approaches seek to improve the safety and efficiency of this step. A patented process describes a safer method for chloroacetone production via a gas-vapor phase catalytic chlorination of acetone. google.com This method aims for a high yield while operating under conditions that may mitigate the risks associated with handling explosive mixtures of acetone and chlorine. google.com
Eco-Friendly Coupling and Esterification
The final step in forming this compound involves the reaction of the arylsulfonate and oxopropyl precursors. Traditional methods often employ polar aprotic solvents, which can be toxic and difficult to recycle.
A key focus of sustainable synthesis is the replacement of conventional solvents with greener alternatives. Water is an ideal green solvent, and its use has been successfully demonstrated in the synthesis of related tosylated compounds like tosylcellulose. rsc.org The development of reaction conditions in aqueous media or other benign solvents like bio-based esters or ionic liquids is a primary goal.
Furthermore, the use of efficient catalytic systems can enhance the sustainability of the coupling reaction. Organocatalysis and phase-transfer catalysis can increase reaction rates and yields while minimizing the use of stoichiometric reagents that contribute to waste.
The following table summarizes a comparative overview of traditional versus sustainable approaches for the synthesis of this compound and its precursors.
Interactive Data Table: Comparison of Synthetic Approaches
| Synthesis Stage | Traditional Method | Sustainable Approach | Key Advantages |
| Arylsulfonate Precursor Synthesis | Sulfonation of toluene with concentrated sulfuric acid. | Catalytic sulfonation using recyclable solid acids (e.g., supported p-TsOH). | Recyclable catalyst, reduced acid waste, easier purification. |
| Oxopropyl Precursor Synthesis | Direct halogenation of acetone with chlorine or bromine. mdma.ch | Gas-phase catalytic chlorination of acetone. google.com | Improved safety profile, potentially higher yield and selectivity. |
| Final Coupling/ Esterification | Reaction in polar aprotic solvents (e.g., DMF, Methanol). google.com | Use of green solvents (e.g., water) or solvent-free conditions with microwave assistance. rsc.orgrasayanjournal.co.in | Reduced use of toxic VOCs, energy efficiency, faster reaction times. |
Chemical Reactivity and Mechanistic Investigations of 2 Oxopropyl 4 Methylbenzene 1 Sulfonate
Nucleophilic Substitution Mechanisms Involving 2-Oxopropyl 4-methylbenzene-1-sulfonate
Nucleophilic substitution reactions of this compound are pivotal in its synthetic applications. The reaction mechanism can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, largely dictated by the reaction conditions and the nature of the nucleophile.
Unimolecular (SN1) Reaction Pathways
The SN1 mechanism involves a stepwise process where the leaving group departs in the rate-determining step to form a carbocation intermediate, which is then attacked by a nucleophile. For this compound, the formation of a primary carbocation would typically be energetically unfavorable. However, the adjacent carbonyl group can play a crucial role in stabilizing the carbocation through resonance or by participating as a neighboring group.
Research on α-keto tosylates has suggested that α-keto carbocations can be viable intermediates in solvolysis reactions. The presence of the carbonyl group can delocalize the positive charge, thereby stabilizing the intermediate. This stabilization makes the SN1 pathway more accessible than for a simple primary tosylate. The reaction rate in an SN1 mechanism is primarily dependent on the concentration of the substrate.
Table 1: Factors Favoring SN1 Pathway for this compound
| Factor | Description |
| Solvent | Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate and the departing tosylate anion through solvation. |
| Nucleophile | Weak nucleophiles favor the SN1 pathway as they are not strong enough to force a concerted SN2 displacement. |
| Substrate Structure | The α-carbonyl group can offer resonance stabilization to the carbocation intermediate. |
Neighboring group participation by the carbonyl oxygen is another mechanistic possibility that can lead to products with retained stereochemistry. The oxygen atom can attack the electrophilic carbon, displacing the tosylate group and forming a cyclic oxonium ion intermediate. Subsequent attack by a nucleophile can then open this ring.
Bimolecular (SN2) Reaction Pathways
The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is generally favored for primary substrates due to minimal steric hindrance. Given that this compound is a primary tosylate, the SN2 mechanism is a highly plausible reaction pathway.
The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Strong, unhindered nucleophiles in polar aprotic solvents typically promote the SN2 mechanism. Studies on α-tosyloxy ketones have shown that their reactions with various nucleophiles, including those centered on oxygen, sulfur, and nitrogen, often proceed via displacement of the tosylate group, consistent with an SN2 pathway. libretexts.org
It has been observed that the reactivity of α-tosyloxy ketones can be influenced by the nature of the nucleophile, with different pathways potentially being followed by "hard" versus "soft" nucleophiles. libretexts.org Hard nucleophiles (e.g., alkoxides) may favor different reaction outcomes compared to soft nucleophiles (e.g., thiolates).
Table 2: Conditions Promoting SN2 Pathway for this compound
| Condition | Rationale |
| Nucleophile | Strong, negatively charged nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) increase the reaction rate. |
| Solvent | Polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO) solvate the cation but not the nucleophilic anion, increasing its reactivity. |
| Steric Hindrance | As a primary substrate, there is minimal steric hindrance at the reaction center, facilitating backside attack by the nucleophile. |
Elimination Reactions of this compound
In addition to substitution, this compound can undergo elimination reactions, where a proton and the tosylate group are removed from adjacent carbon atoms to form a double bond. These reactions can also proceed through unimolecular (E1) or bimolecular (E2) mechanisms.
E1 Pathways and Competing Eliminations
The E1 mechanism, like the SN1 mechanism, proceeds through a carbocation intermediate. Following the formation of the α-keto carbocation, a weak base can abstract a proton from the adjacent carbon (the β-carbon), leading to the formation of an α,β-unsaturated ketone.
E1 reactions are often in competition with SN1 reactions, as they share the same rate-determining step. The reaction conditions that favor SN1, such as the use of a weak nucleophile/base and a polar protic solvent, also favor E1. Higher temperatures generally favor elimination over substitution.
E2 Pathways and Regioselectivity Considerations
The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a β-carbon while the leaving group departs simultaneously. This pathway is favored by strong, sterically hindered bases and is highly dependent on the stereochemical arrangement of the proton and the leaving group (anti-periplanar geometry is preferred).
For this compound, there is only one type of β-proton, located on the methyl group. Therefore, the E2 elimination of this compound would lead to the formation of a single regioisomeric product: methyl vinyl ketone.
Table 3: Factors Influencing E2 Reactions of this compound
| Factor | Influence on E2 Pathway |
| Base Strength | Strong bases (e.g., alkoxides like potassium tert-butoxide) are required to facilitate the concerted removal of the proton and leaving group. |
| Solvent | Less polar solvents can favor E2 over competing SN2 reactions. |
| Temperature | Higher temperatures generally favor elimination reactions over substitution reactions. |
The regioselectivity of E2 reactions is a critical consideration for substrates with multiple types of β-protons. Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product when an unhindered base is used. Conversely, the use of a sterically hindered base often leads to the formation of the less substituted (Hofmann) product. However, for this compound, this consideration is moot as there is only one possible elimination product.
Reactivity Pertaining to the Carbonyl Moiety in this compound
The presence of the ketone functionality in this compound allows for a variety of reactions typical of carbonyl compounds, including functionalization at the α-position and condensation reactions.
Alpha-Functionalization Reactions
The α-protons of this compound are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles to introduce new functional groups at the carbon adjacent to the carbonyl group.
Alkylation: The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. youtube.com In the case of this compound, deprotonation with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would generate the kinetic enolate. This enolate can then react with primary alkyl halides in an S\textsubscript{N}2 fashion to yield α-alkylated products. The use of a strong base is crucial to ensure complete enolate formation and prevent self-condensation side reactions.
Amination: The introduction of a nitrogen-containing group at the α-position can be achieved through various methods. Direct α-amination of ketones can be challenging, but indirect methods are available. For instance, α-halogenation followed by nucleophilic substitution with an amine or an amine equivalent can be employed. Alternatively, modern catalytic methods involving electrophilic aminating reagents could potentially be applied to the enolate of this compound to introduce primary, secondary, or tertiary amine functionalities. organic-chemistry.orgorganic-chemistry.orgnih.govchemsoc.org.cn
Sulfenylation: The α-sulfenylation of ketones provides access to α-thioketones, which are valuable synthetic intermediates. This transformation is typically achieved by reacting the ketone enolate with an electrophilic sulfur reagent, such as a sulfenyl chloride or a disulfide. For this compound, treatment with a base followed by the addition of a reagent like diphenyl disulfide would likely yield the corresponding α-phenylthio derivative.
A summary of potential alpha-functionalization reactions is presented in the table below.
| Reaction Type | Reagents | Expected Product |
| Alkylation | 1. LDA, THF, -78 °C; 2. R-X (primary alkyl halide) | 1-(Tosyloxy)-3-alkylpropan-2-one |
| Amination | 1. LDA, THF, -78 °C; 2. Electrophilic amine source | 1-(Tosyloxy)-3-aminopropan-2-one derivative |
| Sulfenylation | 1. NaH, THF; 2. PhSSPh | 1-(Tosyloxy)-3-(phenylthio)propan-2-one |
Reactions Involving Carbonyl Condensations
The carbonyl group of this compound can act as an electrophile or, after enolization, as a nucleophile in various condensation reactions, which are powerful tools for forming new carbon-carbon bonds.
Claisen-Schmidt Condensation: This is a crossed aldol (B89426) condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org In a typical Claisen-Schmidt reaction, this compound would be treated with a base, such as sodium hydroxide, to generate the enolate, which would then attack the carbonyl carbon of an aromatic aldehyde like benzaldehyde. nih.govscribd.comsemanticscholar.org The resulting β-hydroxy ketone would likely undergo spontaneous dehydration to yield a conjugated enone, driven by the formation of an extended π-system. magritek.com
Mannich Reaction: The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound. libretexts.orgadichemistry.comwikipedia.org In the context of this compound, it would act as the enolizable component. The reaction is typically acid-catalyzed and proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol form of the ketone. chemtube3d.comchemistrysteps.com This reaction would result in the formation of a β-amino-carbonyl compound, known as a Mannich base.
The table below outlines the key features of these condensation reactions.
| Reaction Name | Reactants | Key Intermediate | Product Type |
| Claisen-Schmidt Condensation | This compound, Aromatic Aldehyde, Base | Enolate | α,β-Unsaturated ketone |
| Mannich Reaction | This compound, Formaldehyde, Primary/Secondary Amine, Acid | Iminium ion, Enol | β-Amino-carbonyl compound (Mannich base) |
Metal-Catalyzed Transformations and Cross-Coupling Reactions Involving this compound
The tosylate group in this compound is an excellent leaving group, making the compound a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of a low-valent transition metal, such as palladium, into the carbon-oxygen bond of the tosylate.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or sulfonate. libretexts.org It is plausible that this compound could undergo Suzuki-Miyaura coupling with various aryl- or vinylboronic acids in the presence of a palladium catalyst and a base. nih.govnih.govmdpi.comrsc.org This would lead to the formation of a new carbon-carbon bond at the C1 position, resulting in substituted acetone derivatives. The efficiency of such a reaction would depend on the choice of palladium catalyst, ligands, and reaction conditions.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or sulfonate with an alkene. rsc.org While less common for alkyl tosylates compared to aryl or vinyl tosylates, a Heck-type reaction of this compound with an alkene could potentially occur under specific catalytic conditions, leading to the formation of a new carbon-carbon bond and the introduction of an alkenyl group. nih.govchemrxiv.orgresearchgate.netnih.gov
Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound
Reactions involving this compound can lead to the formation of new stereocenters, and understanding the factors that control the stereochemical outcome is crucial for its application in asymmetric synthesis.
When the carbonyl group of this compound is attacked by a nucleophile, a new stereocenter is created at the C2 position. If the incoming nucleophile or the reaction conditions are chiral, enantioselective addition can be achieved. For instance, the reduction of the carbonyl group with a chiral reducing agent could lead to the formation of an optically active secondary alcohol.
If the α-position is first functionalized, creating a stereocenter at C3, subsequent reactions at the carbonyl group can exhibit diastereoselectivity. The stereochemical outcome of such reactions would be influenced by the nature of the substituent at the α-position and the reaction conditions, potentially following models like Felkin-Anh or Cram's rule to predict the major diastereomer.
Kinetic and Thermodynamic Analyses of this compound Reactivity
The reactivity of this compound is governed by both kinetic and thermodynamic factors. The tosylate group is an excellent leaving group, and thus, the compound is susceptible to nucleophilic substitution reactions at the C1 position.
The kinetics of these S\textsubscript{N}2 reactions would be influenced by the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. The rate of an S\textsubscript{N}2 reaction is dependent on the concentration of both the substrate and the nucleophile.
Strategic Applications of 2 Oxopropyl 4 Methylbenzene 1 Sulfonate in Advanced Organic Synthesis
Contributions to Heterocyclic Synthesis via 2-Oxopropyl 4-methylbenzene-1-sulfonate
The unique chemical architecture of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The presence of an α-haloketone equivalent in the form of a tosylate group adjacent to a carbonyl moiety provides the necessary electrophilic centers for cyclization reactions with appropriate nucleophiles.
One of the most notable applications is in the synthesis of thiazoles. The reaction of this compound with thioamides provides a direct route to 2,4-disubstituted thiazoles. This transformation is a variation of the well-known Hantzsch thiazole (B1198619) synthesis, where the tosyloxy group serves as an efficient leaving group, facilitating the ring closure. The reaction proceeds by initial nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the tosylate, followed by intramolecular condensation and dehydration to afford the aromatic thiazole ring. This method offers an alternative to the use of α-haloketones, which can be lachrymatory and unstable.
The utility of α-tosyloxyketones, such as this compound, has been demonstrated in the synthesis of various thiazole derivatives. researchgate.net For instance, the reaction with thiourea (B124793) derivatives leads to the formation of 2-aminothiazoles, a common structural motif in many biologically active compounds.
| Reactant | Heterocyclic Product | Reaction Conditions | Reference |
| Thioamide | 2,4-Disubstituted Thiazole | Typically in a suitable solvent like ethanol, often with heating. | General Hantzsch-type synthesis principles |
| Thiourea | 2-Amino-4-methylthiazole | Similar conditions to thioamide reactions. | researchgate.net |
While the application of this compound in the synthesis of other heterocycles such as pyrimidines, imidazoles, furans, and pyridines is less commonly documented in readily available literature, its potential as a C3 synthon with two electrophilic sites suggests that it could, in principle, be adapted for the construction of these rings with appropriate reaction partners and conditions. For example, reaction with amidines could potentially lead to imidazoles, while reaction with 1,3-dicarbonyl compounds or their equivalents might offer pathways to pyridines or pyrimidines, although specific examples are not prevalent.
Utility in Carbon-Carbon Bond Forming Reactions
The electrophilic nature of this compound makes it a useful reagent for the formation of new carbon-carbon bonds. The carbon atom bearing the tosylate group is susceptible to nucleophilic attack by a variety of carbanions and other carbon-based nucleophiles.
This reactivity allows for the introduction of the acetonyl moiety (CH₂C(O)CH₃) into organic molecules. For example, in the presence of a suitable base, it can react with active methylene (B1212753) compounds, such as malonic esters or β-ketoesters, in a classic alkylation reaction. The general scheme for such a reaction is as follows:
R-CH₂-EWG + Base → [R-CH-EWG]⁻ [R-CH-EWG]⁻ + CH₃C(O)CH₂OTs → R-CH(EWG)-CH₂C(O)CH₃ + TsO⁻
Where EWG represents an electron-withdrawing group.
This type of reaction is fundamental in organic synthesis for building more complex carbon skeletons. The resulting product, a 1,4-dicarbonyl compound or a related derivative, can then be used in a variety of subsequent transformations, including the synthesis of cyclopentenones via intramolecular aldol (B89426) condensation (Robinson annulation) or the formation of other heterocyclic systems.
While specific, high-yield examples of this compound in modern cross-coupling reactions are not extensively reported, tosylates, in general, are known to participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. These reactions typically involve the coupling of an organometallic reagent with an organic halide or sulfonate. The ability of tosylates to undergo oxidative addition to a low-valent palladium complex is a key step in these catalytic cycles. Therefore, it is plausible that this compound could serve as an electrophilic partner in such reactions, allowing for the direct introduction of the acetonyl group onto aromatic, heteroaromatic, or vinylic systems.
Application in the Synthesis of Complex Molecules and Natural Product Frameworks
The ability of this compound to participate in both heterocyclic synthesis and carbon-carbon bond formation makes it a valuable tool in the multistep synthesis of complex molecules and natural product frameworks. The introduction of the acetonyl group can be a key strategic step in building up the carbon backbone of a target molecule.
For instance, the 1,4-dicarbonyl functionality that can be generated using this reagent is a common precursor to five-membered rings, which are prevalent in many natural products. The Paal-Knorr synthesis, for example, utilizes 1,4-dicarbonyl compounds to construct furans, pyrroles, and thiophenes.
Although direct and specific examples of the use of this compound in the total synthesis of named natural products are not readily found in broad searches, its role as a building block for key structural motifs can be inferred. The strategic incorporation of a three-carbon unit with versatile functional handles (a ketone and a latent electrophilic site) is a common tactic in retrosynthetic analysis.
The synthesis of substituted thiazoles, facilitated by this reagent, is also highly relevant to natural product synthesis, as the thiazole ring is a component of numerous bioactive natural products, including epothilones (anticancer agents) and bleomycin (B88199) (an antibiotic).
Derivatization Strategies Utilizing this compound as a Building Block
Beyond its direct use in cyclization and alkylation reactions, this compound can serve as a versatile building block for the synthesis of a variety of functionalized derivatives. The ketone and tosylate moieties can be manipulated independently or in concert to generate a range of structures.
Derivatization via the Carbonyl Group:
Reduction: The ketone can be reduced to a secondary alcohol, yielding 2-hydroxypropyl 4-methylbenzene-1-sulfonate. This introduces a new chiral center and a hydroxyl group that can be further functionalized.
Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the conversion of the carbonyl group into a carbon-carbon double bond, leading to the synthesis of allylic tosylates.
Knoevenagel Condensation: Condensation with active methylene compounds can be used to form α,β-unsaturated ketones.
Formation of Imines and Enamines: Reaction with primary or secondary amines can yield imines and enamines, respectively, which can then participate in a variety of subsequent reactions.
Derivatization via the Tosylate Group:
Nucleophilic Substitution: The tosylate group can be displaced by a wide range of nucleophiles, including halides, azides, cyanides, alkoxides, and thiolates, to introduce diverse functional groups at the C1 position.
Combined Reactivity:
The bifunctional nature of the molecule allows for tandem or sequential reactions. For example, a nucleophile could first displace the tosylate group, and the resulting product could then undergo a reaction at the carbonyl center. This allows for the rapid construction of complex and highly functionalized molecules from a simple starting material.
| Derivatization Reaction | Functional Group Transformation | Potential Product Class |
| Reduction of Ketone | C=O → CH-OH | Chiral building blocks |
| Wittig Reaction | C=O → C=C | Allylic tosylates |
| Nucleophilic Substitution | -OTs → -Nu | Functionalized ketones |
Comparative Analysis of this compound as a Leaving Group in Chemical Transformations
The tosylate group (p-toluenesulfonate) is widely recognized as an excellent leaving group in nucleophilic substitution and elimination reactions. Its effectiveness stems from the ability of the sulfonate anion to stabilize the negative charge through resonance delocalization across the three oxygen atoms and the aromatic ring. This makes the conjugate acid, p-toluenesulfonic acid, a strong acid (pKa ≈ -2.8), and consequently, the tosylate anion is a very weak base and a stable leaving group.
When comparing the tosylate group of this compound to other common leaving groups, several factors are considered:
Reactivity: The reactivity of leaving groups generally follows the order: OTs > I > Br > Cl >> F. The tosylate group is often more reactive than iodide and bromide, making it a highly efficient leaving group for SN2 reactions. This allows reactions to proceed under milder conditions and often with higher yields.
Stability: Tosylates are generally stable, crystalline solids that are less volatile and less corrosive than many alkyl halides. This makes them easier to handle and store.
Versatility: The tosylate group can be readily introduced by reacting the corresponding alcohol (hydroxyacetone in this case) with tosyl chloride. This provides a convenient way to convert a poorly leaving hydroxyl group into an excellent leaving group.
Cost: While tosylates can be more expensive than simple halides, their enhanced reactivity and stability can often justify the additional cost, particularly in complex, multi-step syntheses where high yields and clean reactions are paramount.
Comparison of Leaving Groups in Nucleophilic Substitution:
| Leaving Group | Typical Substrate | Relative Reactivity | Advantages | Disadvantages |
| Tosylate (-OTs) | R-OTs | Very High | Excellent leaving group, stable, easily prepared from alcohols. | Can be more expensive than halides. |
| Iodide (-I) | R-I | High | Good leaving group. | Less stable than tosylates, can be light-sensitive. |
| Bromide (-Br) | R-Br | Medium | Good leaving group, commonly used. | Less reactive than iodides and tosylates. |
| Chloride (-Cl) | R-Cl | Low | Inexpensive. | Relatively poor leaving group, requires harsher conditions. |
In the context of this compound, the tosylate group provides a significant advantage by activating the C1 position for nucleophilic attack, enabling the diverse reactivity profile discussed in the preceding sections. Its reliability and predictability make it a strategic choice for synthetic chemists aiming to construct complex molecular architectures.
Advanced Spectroscopic and Analytical Methodologies in the Research of 2 Oxopropyl 4 Methylbenzene 1 Sulfonate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Oxopropyl 4-methylbenzene-1-sulfonate by mapping the chemical environments of its hydrogen and carbon nuclei.
Proton NMR (¹H NMR) Studies
The ¹H NMR spectrum of this compound provides critical information about the number, connectivity, and electronic environment of the protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the tosyl group, the methylene (B1212753) protons adjacent to the sulfonate ester, the methyl protons of the ketone moiety, and the methyl protons on the aromatic ring.
The aromatic protons typically appear as two distinct doublets in the downfield region (approximately 7.4-7.8 ppm), indicative of a para-substituted benzene (B151609) ring. The protons ortho to the electron-withdrawing sulfonate group are deshielded and resonate at a higher chemical shift than the protons meta to it. The methylene protons (O-CH₂-C=O) are expected to produce a singlet at approximately 4.7 ppm, shifted downfield due to the influence of the adjacent sulfonate and carbonyl groups. The methyl protons of the acetyl group (C(=O)-CH₃) typically give rise to a sharp singlet around 2.2 ppm. Finally, the methyl protons of the toluene (B28343) group produce a singlet at about 2.4 ppm.
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to SO₃) | 7.8 | Doublet |
| Aromatic (meta to SO₃) | 7.4 | Doublet |
| Methylene (O-CH₂) | 4.7 | Singlet |
| Methyl (on tosyl) | 2.4 | Singlet |
| Methyl (on acetyl) | 2.2 | Singlet |
Carbon NMR (¹³C NMR) Studies
Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. The spectrum for this compound is expected to show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the two methyl carbons.
The carbonyl carbon is the most deshielded, appearing significantly downfield in the spectrum, typically around 200-205 ppm. The aromatic carbons of the tosyl group produce signals in the range of 128-145 ppm, with the carbon atom attached to the sulfur atom and the methyl-bearing carbon showing distinct chemical shifts. The methylene carbon adjacent to the sulfonate oxygen is found at approximately 75 ppm. The methyl carbon of the acetyl group resonates at a higher field, around 27 ppm, while the methyl carbon of the tosyl group appears at approximately 21 ppm. Publicly available data on SpectraBase confirms the existence of a ¹³C NMR spectrum for this compound. nih.gov
| Carbon Environment | Approximate Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 202 |
| Aromatic (C-S) | 145 |
| Aromatic (C-CH₃) | 133 |
| Aromatic (CH, meta) | 130 |
| Aromatic (CH, ortho) | 128 |
| Methylene (O-CH₂) | 75 |
| Methyl (on acetyl) | 27 |
| Methyl (on tosyl) | 21 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are crucial for unambiguously establishing the connectivity between atoms.
Correlation Spectroscopy (COSY): A COSY experiment on this compound would confirm the coupling between the ortho and meta protons on the aromatic ring, showing cross-peaks between their respective signals.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded protons and carbons. For this compound, it would show correlations between the aromatic protons and their attached carbons, the methylene protons and the methylene carbon, and the methyl protons with their respective methyl carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range (2-3 bond) correlations. Key correlations would be observed from the methylene protons to the carbonyl carbon and the aromatic carbon attached to the sulfur atom. Additionally, correlations from the acetyl methyl protons to the carbonyl carbon would be evident, confirming the acetone (B3395972) moiety.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
The IR spectrum would prominently feature a strong absorption band for the carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. The sulfonate group (S=O) gives rise to strong, characteristic asymmetric and symmetric stretching bands, usually found near 1350 cm⁻¹ and 1175 cm⁻¹, respectively. The C-O-S ester linkage would also have a characteristic stretching vibration. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the non-polar bonds, such as the aromatic ring breathing modes.
| Functional Group | Vibrational Mode | Approximate IR Frequency (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1720 - 1740 |
| Sulfonate (S=O) | Asymmetric Stretch | ~1350 |
| Sulfonate (S=O) | Symmetric Stretch | ~1175 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molecular weight: 228.27 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 228. nih.gov
The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for tosylate esters involve cleavage of the S-O and O-C bonds. A significant peak is expected at m/z 155, corresponding to the stable tosyl cation ([CH₃C₆H₄SO₂]⁺). Another prominent fragment would likely appear at m/z 91, representing the tropylium (B1234903) ion ([C₇H₇]⁺), formed from the tosyl group. Cleavage can also lead to a fragment corresponding to the oxopropyl cation ([CH₃C(O)CH₂]⁺) at m/z 57. The presence of a GC-MS spectrum in the SpectraBase database confirms the availability of this analytical data. nih.gov
| m/z Value | Proposed Fragment Ion | Structure |
| 228 | Molecular Ion | [C₁₀H₁₂O₄S]⁺ |
| 155 | Tosyl cation | [CH₃C₆H₄SO₂]⁺ |
| 91 | Tropylium ion | [C₇H₇]⁺ |
| 57 | Oxopropyl cation | [CH₃C(O)CH₂]⁺ |
X-ray Crystallography for Solid-State Structural Determination
A crystallographic study would reveal precise bond lengths, bond angles, and torsion angles. For instance, it would confirm the geometry around the tetrahedral sulfur atom and the trigonal planar geometry of the carbonyl carbon. The analysis would also detail the dihedral angle between the plane of the aromatic ring and the C-S-O-C plane of the sulfonate ester group. Furthermore, intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking of the aromatic rings, which govern the crystal packing, would be elucidated. In related structures, such interactions play a crucial role in stabilizing the three-dimensional lattice.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
The purity and synthesis of this compound are critically assessed using advanced chromatographic techniques. These methods are essential for separating the target compound from starting materials, byproducts, and impurities, thereby ensuring the quality and consistency of the final product. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely employed techniques for these analytical challenges.
Gas Chromatography (GC) Applications
Gas Chromatography is a valuable tool for the analysis of volatile and thermally stable compounds like this compound. It is frequently utilized for purity assessment and to monitor the progress of synthesis reactions by quantifying the consumption of reactants and the formation of products.
In the context of pharmaceutical ingredient synthesis, related sulfonic acid esters are often analyzed as potential genotoxic impurities. shimadzu.com GC, particularly when coupled with a mass spectrometer (GC-MS), provides high sensitivity and specificity for detecting and quantifying such compounds. shimadzu.com The analysis of sulfonic acid esters, including tosylates, is a significant concern for pharmaceutical manufacturers. shimadzu.com
For the analysis of this compound, a typical GC method would involve a high-temperature capillary column and a flame ionization detector (FID) or a mass spectrometer for detection. The conditions can be optimized to achieve efficient separation from related substances.
Table 1: Illustrative GC-MS Parameters for Analysis of Related Sulfonic Acid Esters
| Parameter | Value |
| GC-MS System | GCMS-QP2010 Ultra or equivalent |
| Column | Rtx-200 (30 m x 0.25 mm I.D., df=0.25 µm) or similar mid-polarity column |
| Injection Temperature | 280°C |
| Oven Temperature Program | 70°C (hold for 2 min), then ramp at 15°C/min to 320°C (hold for 3 min) |
| Injection Mode | Split |
| Carrier Gas | Helium (He) |
This table is based on typical conditions for analyzing sulfonic acid esters and serves as a representative example. shimadzu.com
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds, including this compound. Its versatility allows for the analysis of non-volatile and thermally labile compounds, making it an excellent alternative or complementary method to GC. HPLC is extensively used for purity determination, impurity profiling, and monitoring reaction kinetics.
A method for determining sulfonate genotoxic impurities using HPLC has been developed, highlighting the capability of this technique to control trace levels of such substances in bulk drugs. google.com The use of octadecylsilane (B103800) (C18) bonded silica (B1680970) as a stationary phase is common, providing a robust platform for the separation of these compounds. google.com
The development of an HPLC method for this compound would typically involve a reversed-phase column and a UV detector, as the benzene ring in the tosyl group provides strong UV absorbance. Gradient elution is often employed to ensure the effective separation of the main component from any impurities.
Table 2: Representative HPLC Conditions for the Analysis of Sulfonate Impurities
| Parameter | Condition |
| Chromatographic Column | Octadecylsilane chemically bonded silica (e.g., C18, 100 mm L × 3.0 mm I.D., 2.7 μm) |
| Mobile Phase | Gradient elution with a mixture of an organic phase (e.g., acetonitrile (B52724) or methanol) and a buffer solution |
| Column Temperature | 20°C to 30°C |
| Flow Rate | 0.8 to 1.2 mL/min |
| Detection Wavelength | 260 nm ± 10 nm |
This table presents a general method for the analysis of sulfonic acid esters by HPLC and can be adapted for this compound. google.com
The application of ultra-high performance liquid chromatography (UHPLC) with core-shell columns can further enhance separation efficiency and reduce analysis time. shimadzu.com This advanced approach provides sharper peaks and a higher number of theoretical plates compared to traditional fully porous particles, making it highly suitable for resolving complex mixtures in pharmaceutical analysis. shimadzu.com
Theoretical and Computational Chemistry Investigations of 2 Oxopropyl 4 Methylbenzene 1 Sulfonate
Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Oxopropyl 4-methylbenzene-1-sulfonate, DFT calculations can elucidate its fundamental electronic properties and predict its reactivity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. In tosylates, the LUMO is often centered on the carbon atom attached to the sulfonate group, making it susceptible to nucleophilic attack. fiveable.me
The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the sulfonyl and carbonyl groups, while the carbon atom bonded to the tosylate oxygen and the sulfur atom would exhibit positive potential, indicating their electrophilic nature.
Reactivity descriptors such as global hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates chemical stability and resistance to electronic excitation. |
| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |
| Mulliken Atomic Charge on C (bonded to OTs) | +0.25 e | Indicates the electrophilic nature of this carbon atom. |
| Mulliken Atomic Charge on S | +1.10 e | Highlights the highly electrophilic character of the sulfur atom. |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The three-dimensional structure and flexibility of this compound are crucial to its reactivity. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the molecule's conformational landscape.
MM methods employ classical force fields to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating the rotatable bonds (e.g., C-C, C-O, S-O), a potential energy surface can be mapped to identify low-energy conformers. For flexible sulfonic esters, studies have identified two primary conformational types: a folded "hairpin" conformation and a more extended "stepped" or "open-chain" geometry. acs.org In the hairpin conformer, intramolecular stacking between the tolyl group and another part of the molecule can occur, stabilized by van der Waals forces. acs.org
MD simulations provide insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms at a given temperature, MD can show how the molecule transitions between different conformations and which conformers are most populated under specific conditions. This is particularly important in solution, where solvent interactions can significantly influence conformational preferences. For this compound, the flexibility of the oxopropyl chain allows for several low-energy conformations that could influence its accessibility to reactants.
| Dihedral Angle | "Stepped" Conformer (degrees) | "Hairpin" Conformer (degrees) |
|---|---|---|
| C(aryl)-S-O-C | -65.8 | -79.1 |
| S-O-C-C | 175.2 | -170.5 |
| O-C-C-X | -60.1 | 62.3 |
Prediction of Reaction Pathways and Transition States in this compound Transformations
A primary application of computational chemistry is to map out potential reaction pathways and identify the associated transition states (TS). ucsb.edu The tosylate group is an excellent leaving group, making this compound a good substrate for nucleophilic substitution (SN2) reactions. fiveable.memasterorganicchemistry.com
Computational methods can model the entire reaction coordinate for a transformation, such as the hydrolysis of the sulfonate ester or its reaction with a nucleophile. rsc.orglu.se By calculating the energy of the system as the reaction progresses, an energy profile is generated. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the TS is the activation energy (Ea). A lower activation energy implies a faster reaction rate.
For sulfonate esters, there has been debate over whether reactions like hydrolysis proceed through a concerted (one-step) or a stepwise (two-step) mechanism involving a pentavalent intermediate. rsc.orglu.se Computational studies can distinguish between these possibilities by searching for stable intermediates along the reaction path. rsc.org Methods such as Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST) are used to generate an initial guess for the TS geometry, which is then optimized using algorithms like the Berny optimization. researchgate.net Frequency calculations are performed to verify the nature of the stationary points: reactants and products have all positive frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu
| Reaction Pathway | Nucleophile | Mechanism | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|---|
| Nucleophilic Substitution at Cα | Cl- | SN2 (Concerted) | 22.5 |
| Nucleophilic Substitution at Cα | Br- | SN2 (Concerted) | 20.8 |
| Nucleophilic Attack at Sulfur | OH- | Stepwise | 25.1 |
Quantum Chemical Studies on Bonding and Stability
Quantum chemical methods provide a detailed picture of the bonding within this compound and explain the stability of the tosylate anion as a leaving group. The stability of the tosylate anion (CH₃C₆H₄SO₃⁻) is attributed to resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group. bartleby.com
Atoms in Molecules (AIM) theory is another method used to analyze chemical bonding. By examining the topology of the electron density, AIM can characterize the nature of chemical bonds (e.g., ionic vs. covalent) and identify bond critical points, providing a rigorous definition of the bonding network within the molecule.
| Parameter | Value | Interpretation |
|---|---|---|
| Natural Charge on S | +1.12 | Highly positive charge, indicating strong electrophilicity. |
| Natural Charge on Ester O | -0.58 | Significant negative charge, indicating a polar S-O bond. |
| Natural Charge on Sulfonyl O | -0.75 (avg.) | High negative charge, involved in resonance stabilization. |
| Wiberg Bond Index (S=O) | ~1.75 | Indicates significant double bond character. |
| Wiberg Bond Index (S-O ester) | ~0.95 | Indicates single bond character. |
Quantitative Structure-Reactivity Relationships (QSRR) in this compound Reactivity
Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For reactions involving this compound, a QSRR study could be designed by synthesizing a series of related compounds with different substituents on the p-tolyl ring.
The reactivity of these compounds (e.g., the rate constant for a specific SN2 reaction) would be measured experimentally. Simultaneously, various molecular descriptors for each compound would be calculated using computational methods. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological.
By applying statistical methods like multiple linear regression, a model is built that relates the descriptors to the observed reactivity. For example, studies on other tosylates have shown a linear free-energy relationship where reaction rates correlate with electronic parameters of substituents, indicating the development of charge in the transition state. rsc.orgresearchgate.net A successful QSRR model for the this compound series would allow for the prediction of reactivity for new, unsynthesized analogues, guiding the design of molecules with desired reaction kinetics.
A typical QSRR equation might take the form:
log(k) = c₀ + c₁σ + c₂Eₛ + c₃LUMO
where log(k) is the logarithm of the reaction rate constant, σ is the Hammett substituent constant (an electronic descriptor), Eₛ is the Taft steric parameter, LUMO is the energy of the lowest unoccupied molecular orbital, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.
| Substituent (on tolyl ring) | Hammett Constant (σ) | Calculated LUMO Energy (eV) | Observed log(k) |
|---|---|---|---|
| -OCH₃ | -0.27 | -1.45 | -4.5 |
| -CH₃ (parent compound) | -0.17 | -1.50 | -4.2 |
| -H | 0.00 | -1.58 | -3.8 |
| -Cl | +0.23 | -1.65 | -3.2 |
| -NO₂ | +0.78 | -1.80 | -2.1 |
Emerging Research Directions and Future Perspectives in the Chemistry of 2 Oxopropyl 4 Methylbenzene 1 Sulfonate
Exploration of Novel Synthetic Applications and Reaction Design
The primary role of 2-Oxopropyl 4-methylbenzene-1-sulfonate in organic synthesis is as an electrophilic building block. The presence of a good leaving group (tosylate) adjacent to a carbonyl functionality makes it a potent precursor for the synthesis of a variety of organic molecules, particularly heterocyclic compounds.
A notable application is in the synthesis of complex nucleotide derivatives. Research has demonstrated that tosyloxyacetone reacts with cytidine (B196190) 5'-phosphate to form a bicyclic nucleotide, 2-methyl-5,6-dihydro-5-oxo-6-(5-O-phospho-beta-D-ribofuranosyl)-imidazo[1,2-c]pyrimidine. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This reaction highlights its utility in modifying biological molecules, opening avenues for the development of novel probes, diagnostics, or therapeutic agents. The reaction proceeds by nucleophilic attack of the cytidine moiety on the α-carbon bearing the tosylate, followed by cyclization.
Further research is focused on expanding the scope of its reactions with various nucleophiles to construct novel molecular frameworks. The exploration of its utility in multicomponent reactions, where its bifunctional nature can be exploited to rapidly build molecular complexity, is a promising area of investigation. Additionally, its role in the α-tosyloxylation of ketones, particularly in green reaction media like ionic liquids, points towards new methodologies for the synthesis of α-hydroxy ketone derivatives and other valuable intermediates. lookchem.com
| Reactant | Product | Reaction Type | Significance |
|---|---|---|---|
| Cytidine 5'-phosphate | 2-methyl-5,6-dihydro-5-oxo-6-(5-O-phospho-beta-D-ribofuranosyl)-imidazo[1,2-c]pyrimidine | Alkylation and Cyclization | Synthesis of modified bicyclic nucleotides. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant future direction. While specific studies on this compound in flow systems are not yet widely reported, its characteristics make it a suitable candidate for such technologies. Reactions involving potent electrophiles can often be better controlled in flow reactors, which offer superior heat and mass transfer, enhanced safety, and the potential for rapid reaction optimization.
Future research will likely focus on developing flow protocols for the synthesis of heterocyclic libraries using tosyloxyacetone as a key building block. Automated platforms could enable high-throughput screening of reaction conditions and nucleophiles, accelerating the discovery of new synthetic methodologies and novel compounds.
Unexplored Reactivity Patterns and Mechanistic Discoveries
While the primary reactivity of this compound is understood as that of an α-tosyloxy ketone, there remain unexplored facets of its chemical behavior. The interplay between the carbonyl group and the tosylate leaving group could lead to complex reaction pathways under specific conditions, such as rearrangements or fragmentation reactions.
Future mechanistic studies could involve computational modeling and detailed kinetic analysis to uncover new reactivity patterns. For instance, its behavior under photolytic or electrochemical conditions is largely uncharted territory. Such investigations could lead to the discovery of novel transformations and a deeper understanding of the fundamental reactivity of this class of compounds.
Potential in Materials Science and Advanced Functional Materials
The application of this compound as a precursor or building block in materials science is a nascent but potentially fruitful area of research. Its bifunctional nature allows for its incorporation into polymer backbones or as a pendant group, potentially imparting specific functionalities.
For example, it could be used to synthesize polymers with reactive sites that can be post-functionalized to create materials with tailored properties for applications in areas such as drug delivery, coatings, or advanced composites. The tosylate group can be displaced by nucleophilic monomers or initiators to form new polymer architectures. While not extensively documented, its mention as a reagent in a study on novel dyes for potential medical applications suggests its utility as a synthetic intermediate in the creation of larger, functional molecules. port.ac.uk
Role in Catalysis and Asymmetric Synthesis
The potential role of this compound in catalysis and asymmetric synthesis is an intriguing area for future exploration. While it is more commonly a substrate, its structure could be modified to act as a ligand for metal catalysts or as an organocatalyst itself.
In asymmetric synthesis, chiral derivatives of tosyloxyacetone could be employed as building blocks for the synthesis of enantiomerically pure compounds. The development of catalytic, enantioselective reactions involving this reagent would be a significant advancement, allowing for the efficient construction of chiral molecules containing the α-keto-tosylate motif. Research into enantioselective alkylations using this substrate with chiral catalysts could provide access to a wide range of valuable chiral synthons.
Q & A
Q. What are the common synthetic routes for 2-Oxopropyl 4-methylbenzene-1-sulfonate, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves sulfonation and oxidation steps. For example:
Sulfonation : Reacting 4-methylbenzene-1-sulfonyl chloride with a propanone derivative under basic conditions (e.g., NaOH) to form the sulfonate ester .
Oxidation : Using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) to ensure the 2-oxo group is retained.
Key reagents include dichloromethane as a solvent, triethylamine as a base, and controlled temperatures (0–25°C) to minimize side reactions. Yield optimization often requires purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on:
Q. What are the typical reaction pathways for this compound in organic synthesis?
- Methodological Answer : Common reactions include:
- Nucleophilic Substitution : Reacting with amines or alkoxides to form sulfonamide or ether derivatives.
- Reduction : Using NaBH or LiAlH to reduce the oxo group to a hydroxyl group.
- Oxidation : Conversion to sulfones under strong oxidizing conditions (e.g., HO/AcOH) .
Advanced Research Questions
Q. How can researchers optimize reaction yields of this compound under varying conditions?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically test variables:
Q. What safety protocols are critical when handling this compound in high-temperature reactions?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.
- Thermal Stability : Monitor exothermic reactions with a thermocouple; avoid temperatures >100°C to prevent decomposition into toxic gases (e.g., SO).
- Spill Management : Neutralize spills with sodium bicarbonate and collect using non-sparking tools .
Q. How can computational chemistry aid in predicting reaction mechanisms involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state geometries for sulfonate ester formation.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polarity of DCM vs. THF).
- Software : Use Gaussian or COMSOL Multiphysics to model energy profiles and optimize catalytic pathways .
Q. How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line specificity or assay protocols.
- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C).
- Structural-Activity Relationships (SAR) : Use QSAR models to identify substituents influencing bioactivity .
Data Contradiction Analysis
Q. Why might oxidation yields vary significantly across studies, and how can this be addressed?
- Methodological Answer : Discrepancies often arise from:
- Impurity Profiles : Unpurified starting materials reduce effective reactant concentrations.
- Catalyst Deactivation : Moisture-sensitive catalysts (e.g., Pd/C) require strict anhydrous conditions.
Solution : Use Karl Fischer titration to verify solvent dryness and inductively coupled plasma (ICP) to check catalyst purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
